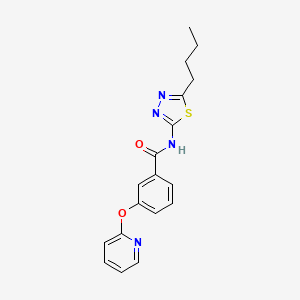

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-2-3-10-16-21-22-18(25-16)20-17(23)13-7-6-8-14(12-13)24-15-9-4-5-11-19-15/h4-9,11-12H,2-3,10H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRNIQCNJCCNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 346.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, and a pyridine moiety that can enhance interaction with biological targets.

Antitumor Activity

Several studies have investigated the antitumor properties of thiadiazole derivatives. For instance, a series of compounds including those with thiadiazole structures demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Table 1: Antitumor Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 8 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antiviral Activity

Research has also highlighted the antiviral potential of thiadiazole derivatives. Compounds similar to this compound have been shown to inhibit viral replication in vitro against various viruses including HIV and HCV.

Table 2: Antiviral Activity

| Compound Name | Virus Type | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound C | HIV | 0.35 | Reverse transcriptase inhibition |

| Compound D | HCV | 0.26 | NS5B polymerase inhibition |

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing benzamide derivatives containing thiadiazole rings, researchers evaluated the biological activity of this compound. The results indicated that this compound exhibited moderate to high potency against specific cancer cell lines when compared to established chemotherapeutics.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that modifications on the thiadiazole and pyridine rings significantly impacted the biological activity of the derivatives. For example, substituents on the pyridine moiety enhanced binding affinity to target proteins involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.